molecular formula C6H7N3O2 B1499252 5-(Hydroxymethyl)pyrazinecarboxamide CAS No. 412277-94-2

5-(Hydroxymethyl)pyrazinecarboxamide

Cat. No. B1499252
CAS RN: 412277-94-2
M. Wt: 153.14 g/mol
InChI Key: MHGKQVAVEDQFPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-(Hydroxymethyl)pyrazinecarboxamide is C6H7N3O2 . The molecular weight is 153.13900 .

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Hydroxymethyl)pyrazinecarboxamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include its cost and the need for specialized equipment and expertise to synthesize it.

Future Directions

There are several future directions for the study of 5-(Hydroxymethyl)pyrazinecarboxamide. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use as a catalyst in organic chemistry reactions. Additionally, further studies may be conducted to investigate its potential use in the treatment of cancer and bacterial infections.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields including anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as its potential use in the treatment of neurological disorders and as a catalyst in organic chemistry reactions make it a promising compound for further study.

Scientific Research Applications

5-(Hydroxymethyl)pyrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its use as a catalyst in organic chemistry reactions.

Biochemical Analysis

Biochemical Properties

5-(Hydroxymethyl)pyrazinecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes that are involved in oxidation-reduction reactions. For instance, it has been observed to interact with alcohol oxidase, which catalyzes the oxidation of alcohols to aldehydes. This interaction is crucial for the conversion of this compound to its corresponding aldehyde form, which can further participate in other biochemical pathways .

Additionally, this compound can interact with laccase, a multicopper oxidase enzyme that catalyzes the oxidation of phenolic and non-phenolic substrates. This interaction is important for the biotransformation of this compound in various biochemical processes . The nature of these interactions involves the formation of enzyme-substrate complexes, which facilitate the catalytic activity of the enzymes and the subsequent biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell growth, differentiation, and apoptosis .

Furthermore, this compound has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the binding of this compound to specific enzymes, such as alcohol oxidase and laccase, which leads to the formation of enzyme-substrate complexes and subsequent catalytic reactions .

Additionally, this compound can inhibit or activate enzymes involved in various biochemical pathways. For example, it has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting lipid metabolism . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and the presence of other reactive compounds.

Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These effects can vary depending on the concentration and duration of exposure, as well as the specific cell type being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function, such as enhancing cell proliferation and reducing oxidative stress . High doses of this compound can lead to toxic or adverse effects, including cell death, inflammation, and organ damage.

Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity . It is important to carefully monitor and adjust the dosage of this compound in animal models to ensure its safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation-reduction reactions and lipid metabolism. The compound interacts with enzymes such as alcohol oxidase and laccase, which catalyze its conversion to aldehyde and other metabolites . These metabolic pathways are essential for the biotransformation and elimination of this compound from the body.

Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes and changing the levels of important metabolites . This can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . These transporters facilitate the uptake and efflux of this compound, thereby regulating its intracellular concentration and distribution.

Furthermore, this compound can bind to specific proteins within the cell, which can influence its localization and accumulation in different cellular compartments . This binding interaction is important for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. Studies have shown that this compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The localization of this compound can affect its activity and function, as it may interact with different biomolecules and participate in various biochemical processes depending on its subcellular location.

Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a crucial role in directing this compound to specific compartments within the cell . These modifications can also regulate the stability and activity of the compound, thereby influencing its overall biochemical and cellular effects.

properties

IUPAC Name

5-(hydroxymethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGKQVAVEDQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653364
Record name 5-(Hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

412277-94-2
Record name 5-(Hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrazinecarboxylic acid amide (0.492 g, 4 mmol) was suspended in methanol (8 ml), water (4 ml) and concentrated sulphuric acid (0.22 ml, 4 mmol), then iron (II) sulphate heptahydrate (0.334 g, 1.2 mmol) was added and the mixture degassed. To this was then added hydroxylamine-O-sulphonic acid (1.36 g, 12 mmol). After 6 h more sulphuric acid and iron (II) sulphate heptahydrate were added. After a further 1 h the mixture was adjusted to pH 7, evaporated, and the residue extracted with methanol. This solution was pre-absorbed onto silica then purified by chromatography, eluting with 0–10% ‘2 M ammonia in methanol’ in dichloromethane, to give the title compound as an off-white solid (0.102 g, 17%); NMR [(CD3)2SO] 4.72 (2H, d), 5.72 (1H, t), 7.79 (1H, br s), 8.22 (1H, br s), 8.73 (1H, d), and 9.09 (1H, d).
Quantity
0.492 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0.334 g
Type
catalyst
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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